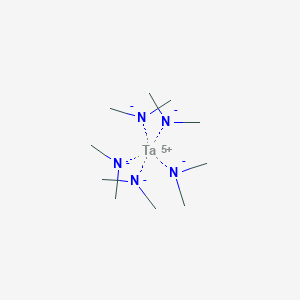
Pentakis(dimethylamino)tantal(V)
Übersicht
Beschreibung
Pentakis(dimethylamino)tantalum(V) is an organometallic compound of tantalum with the chemical formula Ta(N(CH3)2)5. It is a colorless solid that is soluble in organic solvents and hydrolyzes readily to release dimethylamine . This compound is primarily used as a precursor in chemical vapor deposition (CVD) processes to produce tantalum nitride (TaN) and tantalum oxide (Ta2O5) thin films .
Wissenschaftliche Forschungsanwendungen
Pentakis(dimethylamino)tantalum(V) has several scientific research applications, including:
Biology and Medicine:
Wirkmechanismus
Pentakis(dimethylamino)tantalum(V), also known as Tantalum, pentakis(dimethylamino)-, is an organometallic compound of tantalum . It is a colorless solid that is soluble in organic solvents .
Target of Action
The primary target of Pentakis(dimethylamino)tantalum(V) is the formation of tantalum nitride (TaN) thin films and tantalum oxide (Ta2O5) thin films . These thin films are used in the semiconductor industry, particularly in the manufacture of integrated circuits .
Mode of Action
Pentakis(dimethylamino)tantalum(V) acts as a volatile solid Chemical Vapor Deposition (CVD) precursor . When oxygen (O2), water (H2O), nitric oxide (NO), or hydrogen peroxide (H2O2) is present during the deposition process, it yields tantalum oxide (Ta2O5) thin films . In the absence of these, it forms tantalum nitride (TaN) thin films .
Biochemical Pathways
The compound hydrolyzes readily to release dimethylamine . This process is part of the synthesis and structure formation of the compound .
Pharmacokinetics
It’s worth noting that the compound is a volatile solid, which influences its distribution and interaction within the environment .
Result of Action
The result of the action of Pentakis(dimethylamino)tantalum(V) is the formation of tantalum nitride (TaN) thin films and tantalum oxide (Ta2O5) thin films . These thin films show promise as gate dielectric materials in the manufacture of integrated circuits .
Action Environment
The action of Pentakis(dimethylamino)tantalum(V) is influenced by the presence of oxygen (O2), water (H2O), nitric oxide (NO), or hydrogen peroxide (H2O2) during the deposition process . The compound is also sensitive to water, as it releases flammable gases upon contact with water .
Biochemische Analyse
Biochemical Properties
It is known that this compound can affect the C-alkylation of secondary amines with 1-alkenes and hydroaminoalkylation of olefins to form alkylamines .
Molecular Mechanism
It is known that this compound can affect the C-alkylation of secondary amines with 1-alkenes and hydroaminoalkylation of olefins to form alkylamines
Temporal Effects in Laboratory Settings
It is known that this compound is a volatile solid CVD precursor to tantalum nitride (TaN) thin films . It also yields tantalum oxide (Ta2O5) thin films when O2, H2O, NO or H2O2 is present during the deposition process .
Vorbereitungsmethoden
Pentakis(dimethylamino)tantalum(V) is synthesized by treating tantalum pentachloride (TaCl5) with lithium dimethylamide (LiN(CH3)2) in an organic solvent . The reaction proceeds as follows:
TaCl5+5LiN(CH3)2→Ta(N(CH3)2)5+5LiCl
This method is similar to the preparation of tetrakis(dimethylamido)titanium . Industrial production methods typically involve similar synthetic routes but are scaled up to meet commercial demands.
Analyse Chemischer Reaktionen
Pentakis(dimethylamino)tantalum(V) undergoes several types of chemical reactions, including:
Hydrolysis: It hydrolyzes readily to release dimethylamine.
Oxidation: In the presence of oxygen or water, it forms tantalum oxide (Ta2O5) thin films.
Substitution: It can participate in substitution reactions with other ligands or reagents.
Common reagents and conditions used in these reactions include oxygen, water, and various organic solvents. The major products formed from these reactions are tantalum nitride (TaN) and tantalum oxide (Ta2O5) thin films .
Vergleich Mit ähnlichen Verbindungen
Pentakis(dimethylamino)tantalum(V) can be compared with other similar compounds, such as:
Tetrakis(dimethylamido)titanium(IV): Similar preparation methods and applications in CVD processes.
Tetrakis(dimethylamido)hafnium(IV): Used in similar applications for thin film deposition.
Tetrakis(dimethylamido)zirconium(IV): Another compound used in CVD processes for thin film production.
Pentakis(dimethylamino)tantalum(V) is unique due to its specific use in producing tantalum-based thin films, which have distinct properties and applications in the semiconductor industry .
Eigenschaften
IUPAC Name |
dimethylazanide;tantalum(5+) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/5C2H6N.Ta/c5*1-3-2;/h5*1-2H3;/q5*-1;+5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSLPMIMVDUOYFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N-]C.C[N-]C.C[N-]C.C[N-]C.C[N-]C.[Ta+5] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H30N5Ta | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60173547 | |
| Record name | Pentakis(dimethylamino)tantalum | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60173547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
401.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19824-59-0 | |
| Record name | Tantalum, pentakis(dimethylamino)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019824590 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pentakis(dimethylamino)tantalum | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60173547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pentakis(dimethylamino)tantalum(V) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![(3E,5E,11E,13Z)-16-[4-[4-(4,5-dihydroxy-6-methyloxan-2-yl)oxy-2-methoxy-5-methyl-6-[(1E,3E)-penta-1,3-dienyl]oxan-2-yl]-3-hydroxypentan-2-yl]-8-hydroxy-3,15-dimethoxy-5,7,9,11-tetramethyl-1-oxacyclohexadeca-3,5,11,13-tetraen-2-one](/img/structure/B8793.png)


